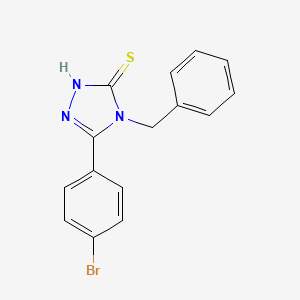
diphenylmethyl 2-methyl-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylmethyl 2-methyl-3-nitrobenzoate, also known as methyl 3-nitrobenzyl phenyl ether, is a chemical compound with the molecular formula C20H17NO4. It is a yellow crystalline powder and is commonly used in scientific research for its unique properties.
Mecanismo De Acción
The mechanism of action of diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate involves the use of light to cleave the protecting group and release the active molecule. When exposed to light of a specific wavelength, the nitro group undergoes a photochemical reaction, resulting in the cleavage of the protecting group and the release of the active molecule.
Biochemical and Physiological Effects:
Diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate has no known biochemical or physiological effects on its own. Its use is limited to its role as a protecting group or caging group for other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate is its stability under normal laboratory conditions. It can be stored for long periods of time without degradation. Additionally, its photolabile properties make it a useful tool for studying the release of biologically active molecules in a controlled manner. However, its use is limited to molecules that are compatible with the protecting group and can be released by the photochemical reaction.
Direcciones Futuras
There are several future directions for the use of diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate in scientific research. One area of interest is the development of new protecting groups with improved photolabile properties. Additionally, there is potential for the use of diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate in the synthesis of novel compounds with pharmaceutical applications. Finally, there is potential for the use of diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate in the development of new imaging techniques for studying biological systems.
Métodos De Síntesis
The synthesis of diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate involves the reaction of 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoic acid with diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
Diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate has a wide range of applications in scientific research. It is commonly used as a photolabile protecting group for carboxylic acids and alcohols. It can also be used as a caging group for neurotransmitters and other biologically active molecules. Additionally, it has been used in the synthesis of novel compounds with potential pharmaceutical applications.
Propiedades
IUPAC Name |
benzhydryl 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-15-18(13-8-14-19(15)22(24)25)21(23)26-20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYIRHOUSRUMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[3-(1-pyrrolidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5773907.png)

![5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5773913.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclohexylpropanamide](/img/structure/B5773914.png)

![5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide](/img/structure/B5773928.png)
![2-benzyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5773929.png)
![N-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5773933.png)
![N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5773938.png)
![3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5773941.png)


